molecular formula C18H24N4OS B2940011 1-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea CAS No. 1706082-52-1

1-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea

Cat. No.: B2940011
CAS No.: 1706082-52-1
M. Wt: 344.48
InChI Key: NQEFJWCXHDYNQG-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylethyl group, a thiazolyl-piperidinyl moiety, and a urea linkage.

Preparation Methods

The synthesis of 1-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Synthesis of the piperidine ring: This step may involve the reduction of a pyridine derivative or the cyclization of appropriate precursors.

    Coupling of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or a carbamoyl chloride.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2-Phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to form the corresponding amine and carbamic acid.

Scientific Research Applications

1-(2-Phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a ligand for studying protein-ligand interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

1-(2-Phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea can be compared with similar compounds that have related structures or functional groups. Some similar compounds include:

    1-(2-Phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiourea: This compound has a thiourea linkage instead of a urea linkage.

    1-(2-Phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}carbamate: This compound has a carbamate linkage instead of a urea linkage.

    1-(2-Phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}amide: This compound has an amide linkage instead of a urea linkage.

Properties

IUPAC Name

1-(2-phenylethyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c23-17(19-9-8-15-5-2-1-3-6-15)21-13-16-7-4-11-22(14-16)18-20-10-12-24-18/h1-3,5-6,10,12,16H,4,7-9,11,13-14H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEFJWCXHDYNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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